molecular formula C15H19NO4S B4934321 4-ethoxy-N-(2-furylmethyl)-2,5-dimethylbenzenesulfonamide

4-ethoxy-N-(2-furylmethyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B4934321
M. Wt: 309.4 g/mol
InChI Key: SOUSHSIVYXCIPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(2-furylmethyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential therapeutic applications due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-furylmethyl)-2,5-dimethylbenzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. This compound binds to the active site of the enzyme and prevents the conversion of carbon dioxide to bicarbonate, which is essential for various physiological processes. The inhibition of carbonic anhydrase enzymes has been found to be effective in the treatment of various diseases, including glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-ethoxy-N-(2-furylmethyl)-2,5-dimethylbenzenesulfonamide are primarily related to its inhibitory activity against carbonic anhydrase enzymes. This compound has been found to exhibit potent inhibitory activity against various isoforms of carbonic anhydrase enzymes, which are involved in various physiological processes, including acid-base balance, respiration, and bone resorption. The inhibition of carbonic anhydrase enzymes has also been found to be effective in the treatment of various diseases, including glaucoma, epilepsy, and cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-ethoxy-N-(2-furylmethyl)-2,5-dimethylbenzenesulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrase enzymes. This compound has been extensively studied for its potential therapeutic applications, and it has been found to exhibit promising results in various preclinical studies. However, one of the major limitations of using this compound in lab experiments is its low solubility in water, which can limit its bioavailability and efficacy.

Future Directions

There are several future directions for research on 4-ethoxy-N-(2-furylmethyl)-2,5-dimethylbenzenesulfonamide. One of the major areas of research is the development of more potent and selective inhibitors of carbonic anhydrase enzymes. Another area of research is the investigation of the anticancer activity of this compound and its potential use in cancer therapy. Additionally, the development of novel drug delivery systems for this compound can also be an area of future research.

Synthesis Methods

The synthesis of 4-ethoxy-N-(2-furylmethyl)-2,5-dimethylbenzenesulfonamide involves the reaction of 2-furylmethylamine with 4-chloro-2,5-dimethylbenzenesulfonyl chloride in the presence of triethylamine. The reaction takes place in anhydrous dichloromethane at room temperature. The resulting product is then treated with sodium ethoxide to obtain the final product.

Scientific Research Applications

4-ethoxy-N-(2-furylmethyl)-2,5-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against carbonic anhydrase enzymes, which are involved in various physiological processes. This compound has also been investigated for its anticancer activity, and it has been found to exhibit promising results against various cancer cell lines.

properties

IUPAC Name

4-ethoxy-N-(furan-2-ylmethyl)-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S/c1-4-19-14-8-12(3)15(9-11(14)2)21(17,18)16-10-13-6-5-7-20-13/h5-9,16H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUSHSIVYXCIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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